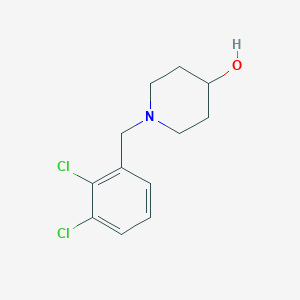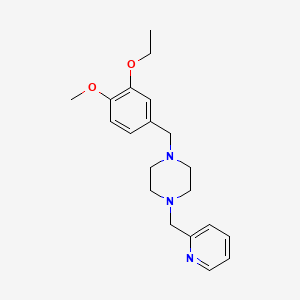![molecular formula C15H14ClN3O2 B5677558 6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5677558.png)
6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that has garnered interest in the scientific community for its unique chemical structure and properties. The compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrrolopyrimidine derivatives involves various strategies, including the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003). This suggests a versatile approach to synthesizing various pyrrolopyrimidine derivatives through cyclization reactions.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives, including the title compound, features a conjugated system that contributes to its chemical reactivity and interactions. Structural studies of similar compounds reveal a planar fused-ring system, linked by hydrogen bonds into dimers or chains, indicating the potential for diverse molecular interactions (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives undergo various chemical reactions, including autorecycling oxidation processes under photoirradiation, demonstrating their utility as oxidizing agents (Mitsumoto & Nitta, 2004). The electrochemical properties and redox abilities of these compounds have also been explored, highlighting their potential in redox reactions and as models for NAD+-NADH type redox systems (Igarashi, Yamaguchi, Mitsumoto, Naya, & Nitta, 2006).
Physical Properties Analysis
The physical properties, such as solubility and permeability, of pyrrolopyrimidine derivatives vary significantly, reflecting a broad range in biopharmaceutical properties. This variability underscores the importance of structural diversity in determining the physical and chemical behaviors of these compounds (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Chemical Properties Analysis
The chemical properties of pyrrolopyrimidine derivatives are characterized by their reactivity towards nucleophiles, oxidizing ability, and potential for forming diverse polycyclic heteroaromatic systems. These properties are influenced by the compound's molecular structure, particularly the presence of nitro groups and their reduction to amines, which further react to yield new heterocyclic systems (Tkachenko, Popov, Pozharskii, Borodkin, & Levchenkov, 2017).
properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-13-9-19(7-10-3-5-11(16)6-4-10)8-12(13)14(20)18(2)15(17)21/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGOUIMJILEORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)

![methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5677505.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5677547.png)
![2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677549.png)
![7-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5677551.png)
![4-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5677556.png)
![(3R*,5S*)-N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5677563.png)